Cas no 2171628-68-3 (4-({2-(benzyloxy)phenylmethyl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
2171628-68-3 structure
Product Name:4-({2-(benzyloxy)phenylmethyl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS-nummer:2171628-68-3
MF:C34H32N2O6
MW:564.627689361572
CID:6378627
PubChem ID:165808792
Update Time:2025-06-23
4-({2-(benzyloxy)phenylmethyl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-({2-(benzyloxy)phenylmethyl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- EN300-1512390
- 2171628-68-3
-
- Inchi: 1S/C34H32N2O6/c37-32(38)19-18-30(33(39)35-20-24-12-4-9-17-31(24)41-21-23-10-2-1-3-11-23)36-34(40)42-22-29-27-15-7-5-13-25(27)26-14-6-8-16-28(26)29/h1-17,29-30H,18-22H2,(H,35,39)(H,36,40)(H,37,38)
- InChI-sleutel: UEZCJFLOYZHUSO-UHFFFAOYSA-N
- LACHT: O(C(NC(C(NCC1=CC=CC=C1OCC1C=CC=CC=1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 564.22603674g/mol
- Monoisotopische massa: 564.22603674g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 42
- Aantal draaibare bindingen: 13
- Complexiteit: 869
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.3
- Topologisch pooloppervlak: 114Ų
4-({2-(benzyloxy)phenylmethyl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1512390-0.05g |
4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171628-68-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1512390-0.1g |
4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171628-68-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1512390-0.25g |
4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171628-68-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1512390-0.5g |
4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171628-68-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1512390-1.0g |
4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171628-68-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1512390-2.5g |
4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171628-68-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1512390-5.0g |
4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171628-68-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1512390-10.0g |
4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171628-68-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1512390-50mg |
4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171628-68-3 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1512390-100mg |
4-({[2-(benzyloxy)phenyl]methyl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171628-68-3 | 100mg |
$2963.0 | 2023-09-27 |
4-({2-(benzyloxy)phenylmethyl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Gerelateerde literatuur
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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